Sparsentan-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

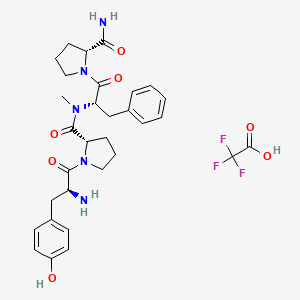

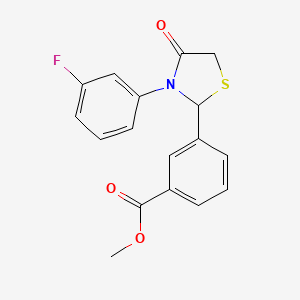

Sparsentan-d5 es una forma deuterada de sparsentan, un antagonista dual del receptor de endotelina y angiotensina II. Se utiliza principalmente en la investigación científica para estudiar la farmacocinética y farmacodinamia de sparsentan. El propio sparsentan está indicado para el tratamiento de la proteinuria en pacientes con nefropatía IgA primaria, una condición que puede provocar enfermedad renal crónica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de sparsentan-d5 implica la incorporación de átomos de deuterio en la molécula de sparsentan. Esto se puede lograr mediante varios métodos, incluida la hidrogenación catalítica utilizando gas deuterio o solventes deuterados. Las condiciones de reacción suelen implicar el uso de un catalizador de paladio o platino a alta presión y temperatura .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para asegurar la incorporación eficiente de átomos de deuterio. Se implementan medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Sparsentan-d5 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un átomo o grupo por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro en condiciones anhidras.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Sparsentan-d5 se utiliza ampliamente en la investigación científica, que incluye:

Química: Para estudiar los mecanismos y vías de reacción de sparsentan.

Biología: Para investigar los efectos biológicos e interacciones de sparsentan a nivel molecular.

Medicina: Para evaluar la farmacocinética y farmacodinamia de sparsentan en estudios preclínicos y clínicos.

Industria: Para desarrollar y optimizar los procesos de producción de sparsentan y sus derivados.

Mecanismo De Acción

Sparsentan-d5 ejerce sus efectos bloqueando selectivamente el receptor de endotelina tipo A y el receptor de angiotensina II tipo 1. Este antagonismo dual conduce a la vasodilatación, la reducción de la proteinuria y la protección de la función renal. Los objetivos moleculares involucrados incluyen el receptor de endotelina tipo A y el receptor de angiotensina II tipo 1, que son reguladores clave de la presión arterial y la función renal .

Comparación Con Compuestos Similares

Compuestos similares

Irbesartán: Un antagonista del receptor de angiotensina II utilizado para tratar la presión arterial alta.

Bosentán: Un antagonista del receptor de endotelina utilizado para tratar la hipertensión arterial pulmonar.

Singularidad

Sparsentan-d5 es único debido a su antagonismo dual de los receptores de endotelina y angiotensina II, lo que proporciona un efecto terapéutico más amplio en comparación con los compuestos que solo se dirigen a un receptor. Esta acción dual hace que this compound sea particularmente efectivo para reducir la proteinuria y proteger la función renal .

Propiedades

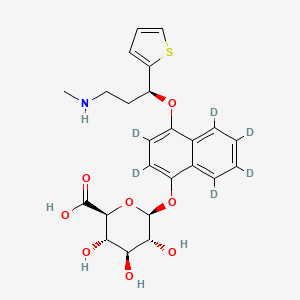

Fórmula molecular |

C32H40N4O5S |

|---|---|

Peso molecular |

597.8 g/mol |

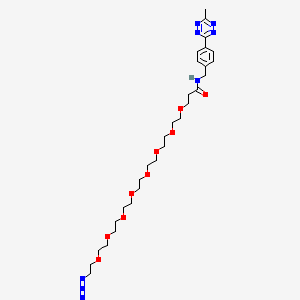

Nombre IUPAC |

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2 |

Clave InChI |

WRFHGDPIDHPWIQ-QKLSXCJMSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C |

SMILES canónico |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)